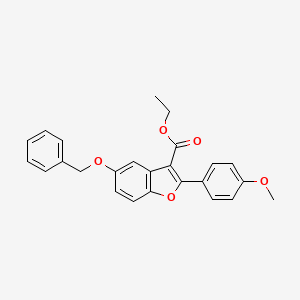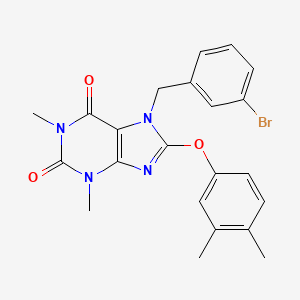![molecular formula C16H20N4O3S B11616119 3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11616119.png)
3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide est un composé organique de formule moléculaire C₁₆H₂₀N₄O₃S. Il s'agit d'une molécule complexe présentant un squelette de butanamide avec un groupe pyrimidin-2-ylsulfamoyl attaché à un cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire pyrimidin-2-ylsulfamoyl : Cette étape implique la réaction de la pyrimidine avec un chlorure de sulfonyle pour former le groupe pyrimidin-2-ylsulfamoyl.
Couplage avec le cycle phényle : Le groupe pyrimidin-2-ylsulfamoyl est ensuite couplé à un cycle phényle par une réaction de substitution nucléophile.
Formation du squelette de butanamide : La dernière étape implique la formation du squelette de butanamide par une réaction de couplage d'amide, généralement en utilisant des réactifs tels que les carbodiimides ou des agents de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des techniques de synthèse et de purification automatisées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs tels que le brome (Br₂) ou l'acide nitrique (HNO₃).
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Sulfures.
Substitution : Dérivés bromés ou nitrés du cycle phényle.
Applications de la recherche scientifique
3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du 3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe pyrimidin-2-ylsulfamoyl est connu pour interagir avec les enzymes ou les récepteurs, inhibant potentiellement leur activité. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The pyrimidin-2-ylsulfamoyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]propanamide : Structure similaire mais avec un squelette de propanamide.
3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]pentanamide : Structure similaire mais avec un squelette de pentanamide.
Unicité
3,3-diméthyl-N-[4-(pyrimidin-2-ylsulfamoyl)phényl]butanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe pyrimidin-2-ylsulfamoyl, en particulier, est cruciale pour son interaction avec les cibles moléculaires, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C16H20N4O3S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C16H20N4O3S/c1-16(2,3)11-14(21)19-12-5-7-13(8-6-12)24(22,23)20-15-17-9-4-10-18-15/h4-10H,11H2,1-3H3,(H,19,21)(H,17,18,20) |
Clé InChI |
RIRCXDUXNBWFDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(4-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11616038.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-N'-hydroxy-1H-indole-3-carboximidamide](/img/structure/B11616044.png)
![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616046.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11616051.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B11616052.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616058.png)
![(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11616061.png)


![7-methyl-2-(morpholin-4-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616091.png)
![methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11616094.png)
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B11616095.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11616101.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11616118.png)
